molecular formula C22H24N2O2S B11347435 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide

Cat. No.: B11347435
M. Wt: 380.5 g/mol
InChI Key: IBVMLYFNMRCKJR-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated thiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations.

    Material Science: It is investigated for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is unique due to its specific combination of a thiazole ring and a propoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C22H24N2O2S/c1-3-14-26-20-10-8-17(9-11-20)21(25)23-13-12-19-15-27-22(24-19)18-6-4-16(2)5-7-18/h4-11,15H,3,12-14H2,1-2H3,(H,23,25)

InChI Key

IBVMLYFNMRCKJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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